molecular formula C9H12N2O2 B13234288 Methyl 2-(4-hydrazinylphenyl)acetate

Methyl 2-(4-hydrazinylphenyl)acetate

Cat. No.: B13234288
M. Wt: 180.20 g/mol
InChI Key: MQHYWKKFDPDGOZ-UHFFFAOYSA-N
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Description

Methyl 2-(4-hydrazinylphenyl)acetate is a chemical compound with the molecular formula C9H12N2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is particularly interesting due to its unique structure, which includes a hydrazine group attached to a phenyl ring, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-hydrazinylphenyl)acetate typically involves the reaction of methyl 2-(4-nitrophenyl)acetate with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The nitro group is reduced to a hydrazine group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and solvent choice, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-hydrazinylphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.

    Reduction: The compound can be reduced to form amines.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methyl 2-(4-hydrazinylphenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(4-hydrazinylphenyl)acetate involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition or activation of specific pathways. This compound can also act as a precursor for the synthesis of bioactive molecules that target specific proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-nitrophenyl)acetate
  • Methyl 2-(4-aminophenyl)acetate
  • Methyl 2-(4-methylphenyl)acetate

Uniqueness

Methyl 2-(4-hydrazinylphenyl)acetate is unique due to the presence of the hydrazine group, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Compared to similar compounds, it offers unique pathways for chemical modifications and the synthesis of diverse derivatives.

Biological Activity

Methyl 2-(4-hydrazinylphenyl)acetate, a compound with potential biological significance, has garnered attention for its diverse pharmacological activities. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a hydrazine moiety attached to a phenyl group, which is further linked to an acetate functional group. This structure may contribute to its biological activities, particularly in relation to enzyme inhibition and antimicrobial properties.

Antiglycation Activity

Research has indicated that derivatives of hydrazine compounds exhibit significant antiglycation activity, which is crucial for preventing diabetic complications. A study synthesized a series of hydrazones, including derivatives similar to this compound, and evaluated their ability to inhibit protein glycation. The results showed that certain compounds had IC50 values ranging from 216.52 µM to 748.71 µM , indicating varying degrees of activity compared to the standard rutin (IC50 = 294.46 µM ) . The structure-activity relationship (SAR) suggested that the position of substituents on the phenyl ring significantly influenced antiglycation potency.

CompoundIC50 (µM)Comparison Standard
Compound 1216.52 ± 4.2Rutin (294.46 ± 1.5)
Compound 3289.58 ± 2.64Rutin
Compound 6227.75 ± 0.53Rutin
Compound 7242.53 ± 6.1Rutin
Compound 11287.79 ± 1.59Rutin

Antimicrobial Activity

The antimicrobial properties of hydrazine derivatives have also been explored extensively. A recent study highlighted the synthesis of various hydrazones and their evaluation against different bacterial strains. This compound and its analogs demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria .

The Minimum Inhibitory Concentration (MIC) values for these compounds were comparable to standard antibiotics, showcasing their potential as effective antimicrobial agents.

Anti-inflammatory Properties

In addition to its antiglycation and antimicrobial activities, this compound has been investigated for its anti-inflammatory effects. Compounds containing hydrazine moieties have been shown to inhibit various inflammatory pathways, including those mediated by bromodomain-containing proteins such as BRD4 . The inhibition of these pathways suggests potential applications in treating inflammatory disorders.

Case Studies and Research Findings

Several case studies have documented the biological activities of this compound and its derivatives:

  • Case Study on Antiglycation : A series of experiments demonstrated that compounds similar to this compound effectively inhibited glycation processes in vitro, with notable activity linked to specific structural features .
  • Antimicrobial Efficacy : In vitro studies revealed that certain hydrazone derivatives exhibited strong antibacterial properties against clinical strains of bacteria, outperforming traditional antibiotics in some cases .
  • Inflammatory Response Modulation : Research indicated that hydrazine derivatives could modulate inflammatory responses in murine models, suggesting therapeutic potential in chronic inflammatory diseases .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

methyl 2-(4-hydrazinylphenyl)acetate

InChI

InChI=1S/C9H12N2O2/c1-13-9(12)6-7-2-4-8(11-10)5-3-7/h2-5,11H,6,10H2,1H3

InChI Key

MQHYWKKFDPDGOZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)NN

Origin of Product

United States

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